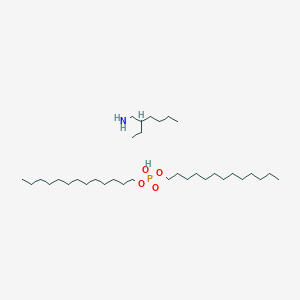
(2-Ethylhexyl)ammonium ditridecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethylhexyl)ammonium ditridecyl phosphate is a chemical compound with the molecular formula C34H74NO4P. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
The synthesis of (2-Ethylhexyl)ammonium ditridecyl phosphate involves the reaction of 1-Tridecanol with hydrogen phosphate, followed by the addition of 2-ethyl-1-hexanamine. The reaction conditions typically include controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity .
Analyse Chemischer Reaktionen
(2-Ethylhexyl)ammonium ditridecyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2-Ethylhexyl)ammonium ditridecyl phosphate has a wide range of scientific research applications. In chemistry, it is used as an extractant for the recovery of metals like vanadium due to its high extraction efficiency In biology, it may be used in studies involving cell membranes and lipid interactionsIn industry, it is used in the formulation of lubricants and surfactants .
Wirkmechanismus
The mechanism of action of (2-Ethylhexyl)ammonium ditridecyl phosphate involves its interaction with molecular targets such as metal ions and lipid membranes. It forms complexes with metal ions, facilitating their extraction and separation. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability .
Vergleich Mit ähnlichen Verbindungen
(2-Ethylhexyl)ammonium ditridecyl phosphate can be compared with similar compounds such as di-(2-ethylhexyl) phosphoric acid and tributyl phosphate. While all these compounds are used as extractants, this compound is unique due to its specific molecular structure, which provides distinct extraction properties and interactions with metal ions . Other similar compounds include 1-Tridecanol and 2-ethyl-1-hexanamine .
Eigenschaften
CAS-Nummer |
15567-28-9 |
|---|---|
Molekularformel |
C34H74NO4P |
Molekulargewicht |
591.9 g/mol |
IUPAC-Name |
ditridecyl phosphate;2-ethylhexylazanium |
InChI |
InChI=1S/C26H55O4P.C8H19N/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-31(27,28)30-26-24-22-20-18-16-14-12-10-8-6-4-2;1-3-5-6-8(4-2)7-9/h3-26H2,1-2H3,(H,27,28);8H,3-7,9H2,1-2H3 |
InChI-Schlüssel |
ABNVXNXVSXFNOI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCOP(=O)(O)OCCCCCCCCCCCCC.CCCCC(CC)CN |
Kanonische SMILES |
CCCCCCCCCCCCCOP(=O)([O-])OCCCCCCCCCCCCC.CCCCC(CC)C[NH3+] |
Key on ui other cas no. |
15567-28-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















